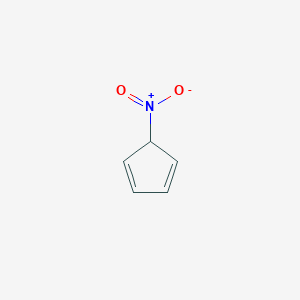![molecular formula C26H20 B14603380 1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene CAS No. 61124-44-5](/img/structure/B14603380.png)
1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring system substituted with a phenylethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene can be achieved through several synthetic routes. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens, nitro groups, or alkyl groups can be introduced into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid), alkyl halides (e.g., methyl iodide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced aromatic hydrocarbons
Substitution: Halogenated, nitrated, or alkylated aromatic compounds
科学研究应用
1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Styrene: A simpler aromatic compound with a phenylethenyl group.
Naphthalene: A basic aromatic hydrocarbon with a two-ring system.
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene is unique due to its specific substitution pattern and the presence of both naphthalene and phenylethenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
61124-44-5 |
|---|---|
分子式 |
C26H20 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
1-[2-[3-(2-phenylethenyl)phenyl]ethenyl]naphthalene |
InChI |
InChI=1S/C26H20/c1-2-8-21(9-3-1)16-17-22-10-6-11-23(20-22)18-19-25-14-7-13-24-12-4-5-15-26(24)25/h1-20H |
InChI 键 |
GNKRIJUOOIBMGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)
![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)
![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)

![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)

![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)

![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)

![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)

